Cas no 1006715-24-7 (1-Bromo-2-iodo-3-(methoxymethoxy)benzene)

1-Bromo-2-iodo-3-(methoxymethoxy)benzene is a halogenated aromatic compound featuring both bromine and iodine substituents, along with a methoxymethoxy protecting group. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings, where the halogens serve as reactive sites. The methoxymethoxy group enhances solubility in organic solvents and provides stability under various reaction conditions. Its well-defined reactivity profile allows for selective functionalization, making it valuable in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its integrity.
1-Bromo-2-iodo-3-(methoxymethoxy)benzene structure
1006715-24-7 structure
Product Name:1-Bromo-2-iodo-3-(methoxymethoxy)benzene
CAS No:1006715-24-7
MF:C8H8BrIO2
MW:342.96
CID:5075657
Update Time:2025-11-02

1-Bromo-2-iodo-3-(methoxymethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-iodo-3-(methoxymethoxy)benzene
    • Inchi: 1S/C8H8BrIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3
    • InChI Key: UGGRNMDFRRBDIV-UHFFFAOYSA-N
    • SMILES: C1(C(I)=C(Br)C=CC=1)OCOC

1-Bromo-2-iodo-3-(methoxymethoxy)benzene Pricemore >>

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Additional information on 1-Bromo-2-iodo-3-(methoxymethoxy)benzene

Comprehensive Guide to 1-Bromo-2-iodo-3-(methoxymethoxy)benzene (CAS No. 1006715-24-7): Properties, Applications, and Market Insights

1-Bromo-2-iodo-3-(methoxymethoxy)benzene (CAS No. 1006715-24-7) is a specialized aromatic compound widely used in organic synthesis and pharmaceutical research. This halogen-substituted benzene derivative features a unique combination of bromine and iodine atoms, along with a methoxymethoxy functional group, making it valuable for various cross-coupling reactions and as a building block in drug discovery.

The compound's molecular formula is C8H8BrIO2, with a molecular weight of 342.96 g/mol. Its structural features include: a bromine substituent at position 1, an iodine at position 2, and a methoxymethoxy group at position 3 of the benzene ring. This arrangement creates an electronically diverse system that participates efficiently in various organic transformations, particularly in palladium-catalyzed coupling reactions.

Recent trends in pharmaceutical research have increased demand for 1-Bromo-2-iodo-3-(methoxymethoxy)benzene, as it serves as a key intermediate in the synthesis of biologically active molecules. The compound's dual halogen functionality allows for sequential functionalization, making it particularly useful in drug discovery programs targeting neurological disorders and anti-inflammatory agents.

In material science, researchers are exploring applications of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene in the development of organic electronic materials. The compound's ability to participate in Sonogashira couplings and Suzuki-Miyaura reactions makes it valuable for creating conjugated polymers with potential applications in OLED technology and organic photovoltaics.

The synthesis of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene typically involves selective halogenation of protected phenol derivatives. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, aligning with the growing emphasis on green chemistry principles in industrial processes.

From a commercial perspective, 1-Bromo-2-iodo-3-(methoxymethoxy)benzene (CAS 1006715-24-7) is available from specialty chemical suppliers with varying purity grades (98-99.5%). Current market analysis shows steady growth in demand, particularly from the contract research organization (CRO) sector and academic research institutions engaged in medicinal chemistry projects.

Storage and handling recommendations for 1-Bromo-2-iodo-3-(methoxymethoxy)benzene include protection from light and moisture, typically under inert atmosphere conditions. While not classified as hazardous under standard conditions, proper laboratory safety protocols should always be followed when working with this compound.

Analytical characterization of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene typically includes 1H NMR, 13C NMR, mass spectrometry, and HPLC analysis. These techniques confirm the compound's identity and purity, which are critical parameters for research applications where reproducibility is essential.

Future research directions involving 1-Bromo-2-iodo-3-(methoxymethoxy)benzene may explore its potential in click chemistry applications and as a scaffold for proteolysis targeting chimeras (PROTACs), two rapidly growing areas in chemical biology and drug development.

For researchers considering 1-Bromo-2-iodo-3-(methoxymethoxy)benzene (CAS 1006715-24-7) for their projects, it's important to note that the compound's reactivity can be tuned by modifying reaction conditions. The methoxymethoxy protecting group offers additional synthetic flexibility, as it can be removed under mild acidic conditions when needed.

In conclusion, 1-Bromo-2-iodo-3-(methoxymethoxy)benzene represents a versatile building block in modern organic synthesis, with growing importance in pharmaceutical and materials science research. Its unique combination of halogen substituents and protecting group functionality makes it particularly valuable for constructing complex molecular architectures with precision and efficiency.

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